Phorbol 12,13-Dibutyrate

Catalog No.
S539526
CAS No.
37558-16-0
M.F
C28H40O8
M. Wt
504.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phorbol 12,13-Dibutyrate

CAS Number

37558-16-0

Product Name

Phorbol 12,13-Dibutyrate

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate

Molecular Formula

C28H40O8

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1

InChI Key

BQJRUJTZSGYBEZ-YVQNUNKESA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

12,13-Dibutyrate, Phorbol, Phorbol 12,13 Dibutyrate, Phorbol 12,13-Dibutyrate, Phorbol-12,13-Dibutyrate

Canonical SMILES

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C

The exact mass of the compound Phorbol 12,13-dibutyrate is 504.2723 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Phorbols - Phorbol Esters. It belongs to the ontological category of tertiary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phorbol 12,13-Dibutyrate (PDBu, CAS: 37558-16-0) is a potent, cell-permeable activator of conventional and novel Protein Kinase C (PKC) isozymes . It functions by binding competitively to the C1 domain, mimicking the endogenous second messenger diacylglycerol (DAG) . For procurement and assay design, its defining attribute is its optimized lipophilicity. While it readily penetrates cell membranes, PDBu lacks the extreme hydrophobicity of longer-chain phorbol esters like Phorbol 12-myristate 13-acetate (PMA) . This structural distinction makes PDBu an indispensable biochemical tool for specialized cell culture protocols and reversible signaling assays where standard phorbol esters cause irreversible membrane alteration and assay interference.

Substituting PDBu with the more common and often cheaper benchmark, Phorbol 12-myristate 13-acetate (PMA/TPA), severely compromises experimental control in temporal assays . PMA possesses a long, highly lipophilic myristate chain that causes it to irreversibly intercalate into plasma membranes [1]. This leads to chronic, unremitting PKC activation followed by permanent receptor downregulation and degradation [1]. Furthermore, PMA's extreme hydrophobicity makes it notoriously difficult to wash out of tissue culture systems, leaving trace mitogen contamination that confounds downstream biological assays . PDBu’s shorter butyrate chains prevent this irreversible trapping, allowing for efficient washout, true temporal control, and the prevention of off-target membrane disruption .

Washout Efficiency and Reversibility in Tissue Culture

The primary procurement advantage of PDBu over PMA is its processability in cell culture washout protocols. Because PMA contains a highly lipophilic C14 myristate chain, it permanently intercalates into cell membranes, locking PKC in an open conformation that leads to chronic downregulation [1]. In contrast, PDBu features shorter C4 butyrate chains, significantly reducing its hydrophobicity . This allows PDBu to be easily and completely washed out of cells in tissue culture, enabling reversible PKC activation without permanently altering the cellular membrane or depleting the cell's PKC inventory .

Evidence DimensionHydrophobicity-driven membrane retention and reversibility
Target Compound DataEasily washed out; enables reversible PKC activation
Comparator Or BaselinePMA (Irreversibly intercalates; causes chronic PKC downregulation)
Quantified DifferencePDBu permits complete washout and transient signaling, whereas PMA permanently traps PKC.
ConditionsIn vitro cell culture washout protocols

Enables researchers to perform transient PKC activation studies without permanently depleting the cell's PKC inventory or confounding subsequent assays.

Proliferation and Purity in Primary Melanocyte Culture

In primary human melanocyte isolation, PDBu significantly outperforms the standard PMA mitogen protocol. Quantitative MTT assays demonstrate that melanocytes cultured in PDBu acquire a proliferative status and bipolar morphology much quicker than those in PMA [1]. Crucially, while keratinocytes survive as heavy contamination in PMA-supplemented medium, PDBu medium is unfavorable to keratinocyte survival, yielding minimal contamination [1]. Furthermore, melanocytes survive up to 72 hours without significant cell loss at lower concentrations of PDBu compared to PMA[1].

Evidence DimensionCell survival and keratinocyte contamination
Target Compound DataHigh melanocyte proliferation, minimal keratinocyte survival
Comparator Or BaselinePMA (Lower proliferation, high keratinocyte contamination)
Quantified DifferencePDBu establishes pure melanocyte cultures faster and maintains survival up to 72h at lower concentrations than PMA.
ConditionsHuman epidermal melanocyte isolation and culture (MTT assay)

Procuring PDBu directly improves the yield, purity, and timeline of primary melanocyte cultures for dermatological and cosmetic research.

Non-Specific Binding in Quantitative Receptor Assays

For quantitative receptor mapping, PDBu is the mandatory radioligand precursor due to its low non-specific binding profile. PMA's extreme lipophilicity results in massive non-specific intercalation into cellular particulate fractions; under standard assay conditions, up to 85% of added PMA partitions non-specifically into the lipid fraction rather than binding to the receptor [1]. PDBu, however, binds specifically to the PKC C1 domain with a much higher signal-to-noise ratio, eliminating the overwhelming background noise that plagues PMA-based binding assays [1].

Evidence DimensionNon-specific partitioning into lipid membranes
Target Compound DataLow non-specific binding, high signal-to-noise ratio
Comparator Or BaselinePMA (Up to 85% non-specific partitioning into particulate fractions)
Quantified DifferencePMA exhibits up to 85% non-specific binding, whereas PDBu binds specifically to the target receptor.
ConditionsReceptor autoradiography and competitive binding assays in particulate fractions

PDBu is the essential choice for quantitative receptor mapping and competitive screening assays where background lipid binding would obscure true pharmacological data.

Reversible PKC Signaling and Washout Assays

Because PDBu can be efficiently washed out of tissue culture without leaving trace mitogen contamination, it is the preferred reagent for assays requiring transient or reversible PKC activation. This avoids the chronic receptor downregulation and permanent membrane intercalation associated with PMA.

High-Purity Primary Melanocyte Isolation

PDBu is highly recommended as a mitogen replacement for PMA in primary human melanocyte cultures. It accelerates the acquisition of bipolar morphology, increases proliferation rates, and actively suppresses keratinocyte contamination, drastically shortening the time required to establish pure cultures for cosmetic and dermatological testing [1].

Quantitative Receptor Autoradiography and HTS

In competitive binding assays and spatial receptor mapping, the low non-specific lipid partitioning of PDBu ensures a high signal-to-noise ratio. It is the gold standard for labeling PKC C1 domains, as it avoids the massive background noise (up to 85% non-specific binding) that invalidates PMA in quantitative applications [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Phorbol-12,13-dibutyrate is a white solid. (NTP, 1992)

XLogP3

2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

504.27231823 Da

Monoisotopic Mass

504.27231823 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

67MX82CL58

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Carcinogens

Pictograms

Irritant

Irritant

Other CAS

37558-16-0
61557-88-8

Wikipedia

Phorbol_12,13-dibutyrate

Dates

Last modified: 08-15-2023
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